molecular formula C12H17N3O B2403335 Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole CAS No. 2137648-04-3

Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole

Cat. No. B2403335
CAS RN: 2137648-04-3
M. Wt: 219.288
InChI Key: FLUSEAANMDCPHP-CABZTGNLSA-N
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Description

Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.288. The purity is usually 95%.
BenchChem offers high-quality Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Metal-Ion Sensing Applications

1,3,4-oxadiazole compounds are notable for their vast applications in fields such as pharmacology, polymers, and material science. They are particularly recognized for their utility in creating fluorescent frameworks and potential chemosensors due to attributes like high photoluminescent quantum yield, outstanding thermal and chemical stability, and the presence of coordination sites (N and O donor atoms) beneficial for metal-ion sensing. These compounds are used in detecting various metal ions through mechanisms like photo-induced electron transfer and complex formation (Sharma, Om, & Sharma, 2022).

Biological Roles and Therapeutic Applications

1,3,4-Oxadiazole derivatives are recognized for their significance in medicinal chemistry, owing to their inclusion in several biologically active compounds. The unique structure of the 1,3,4-oxadiazole ring facilitates effective binding with different enzymes and receptors in biological systems, leading to a variety of bioactivities. These derivatives are being utilized in medicinal chemistry across a wide spectrum, including anticancer, antifungal, antibacterial, and antiviral applications, reflecting their enormous development value (Verma et al., 2019).

Diverse Biological Activities and Drug Development

The 1,3,4-oxadiazole core is a crucial component in the development of new drugs, displaying a variety of pharmacological properties. Its significance extends beyond the medical field, finding applications in areas such as polymer science and luminescence production. This versatility makes the 1,3,4-oxadiazole derivatives prominent candidates for the development of new and more effective therapeutic agents (Rana, Salahuddin, & Sahu, 2020).

properties

IUPAC Name

2-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-cyclopropyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-9-6-13-7-12(9,5-1)11-15-14-10(16-11)8-3-4-8/h8-9,13H,1-7H2/t9-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUSEAANMDCPHP-CABZTGNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2(C1)C3=NN=C(O3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@]2(C1)C3=NN=C(O3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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